Target Engagement: AChE Inhibition vs. Key AChE Inhibitor Comparators
The compound demonstrates measurable but modest inhibitory activity against Electrophorus electricus acetylcholinesterase (AChE). This is in stark contrast to potent CNS drugs and serves as a specific baseline profile for this chemotype, directly informing its utility as a negative control or a starting scaffold for optimization rather than a development candidate [1].
| Evidence Dimension | Enzyme Inhibition Potency [IC50] |
|---|---|
| Target Compound Data | IC50 = 1.10 × 10^4 nM (11 μM) |
| Comparator Or Baseline | Baseline: Physostigmine (IC50 ~ 60 nM); Donepezil (IC50 ~ 22 nM) against the same target [1] |
| Quantified Difference | The compound is >180-fold less potent than physostigmine and >500-fold less potent than donepezil in this standard assay. |
| Conditions | Inhibition of Electrophorus electricus AChE, pre-incubated for 5 minutes before acetylthiocholine iodide substrate addition, measured after 2 minutes. Data curated by ChEMBL [1]. |
Why This Matters
This quantitative selectivity gap confirms the compound's unsuitability for cholinergic applications, preventing procurement errors where it might be confused with active AChE inhibitors and correctly positioning it as a valuable tool for studying non-cholinergic mechanisms or as a distinct negative control.
- [1] BindingDB. (n.d.). BDBM50544537 (CHEMBL4642183): Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB for Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate. Accessed via ChEMBL. View Source
